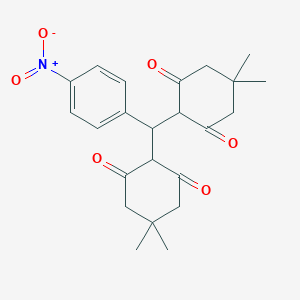
3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Applications De Recherche Scientifique
3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one has been extensively studied for its potential applications in various fields. In the medical field, this compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, it has been used as a pesticide and herbicide due to its potent insecticidal and herbicidal properties. In the industrial sector, it has been used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one varies depending on its application. In the medical field, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, it acts as a potent insecticide and herbicide by disrupting the nervous system of pests and interfering with the photosynthesis process of plants.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its concentration and exposure time. In the medical field, it has been shown to induce apoptosis, inhibit angiogenesis, and reduce inflammation. In agriculture, it has been shown to have insecticidal and herbicidal effects on pests and plants. However, prolonged exposure to this compound can have toxic effects on the environment and living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one in lab experiments include its potent biological activity, versatility, and relatively easy synthesis method. However, the limitations include its potential toxicity, instability in certain conditions, and the need for specific reagents and conditions for synthesis.
Orientations Futures
There are various future directions for the research and development of 3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one. In the medical field, further studies are needed to determine its efficacy and safety in the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, research is needed to develop more sustainable and environmentally friendly alternatives to traditional pesticides and herbicides. In the industrial sector, there is a need for the development of new materials and chemicals using this compound as a precursor.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one involves a multistep process that requires specific reagents and conditions. The detailed synthesis method has been reported in various scientific journals, including the Journal of Organic Chemistry and Organic Letters.
Propriétés
Formule moléculaire |
C23H27NO6 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H27NO6/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(8-6-13)24(29)30)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-21H,9-12H2,1-4H3 |
Clé InChI |
AKAPCQRQGHJPED-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES canonique |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)
![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)


![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)

![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)

